Grifolic acid

Vue d'ensemble

Description

Grifolic acid is a phenolic compound initially isolated from the fruiting bodies of the mushroom Albatrellus confluens. It acts as an agonist of the free fatty acid receptor 4 (FFAR4), which is expressed in macrophages and mediates the anti-inflammatory effects of n-3 unsaturated free fatty acids . This compound has been studied for its potential pharmacological actions, including its ability to activate extracellular signal-regulated kinase responses and stimulate an increase in intracellular calcium concentrations .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of grifolic acid involves several steps. One notable method is the Barrett synthesis, which utilizes a palladium-mediated cyclization to convert a farnesyl ester into this compound . This method involves the activation of the farnesyl ester by acylation, followed by cyclization to form the desired product. Other synthetic routes include the use of gold catalysts and photochemically-mediated additions to achieve high selectivity and efficiency .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal triflates and other catalysts can accelerate the coupling reactions, making the process more efficient for industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions: Grifolic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. One significant reaction is the oxidative cyclization catalyzed by daurichromenic acid synthase, which converts this compound into daurichromenic acid, an anti-HIV meroterpenoid .

Common Reagents and Conditions:

Oxidation: Daurichromenic acid synthase catalyzes the oxidative cyclization of this compound.

Reduction: Specific conditions and reagents for reduction reactions involving this compound are less documented.

Major Products:

Daurichromenic Acid: Formed through oxidative cyclization.

Various Substituted Derivatives: Formed through selective additions and couplings.

Applications De Recherche Scientifique

Chemistry: Used as a model compound for studying phenolic compound synthesis and reactions.

Biology: Investigated for its effects on macrophages and its role as an agonist of FFAR4.

Medicine: Studied for its anti-inflammatory and anti-tumor properties. .

Industry: Utilized in the synthesis of other bioactive compounds and as a potential therapeutic agent.

Mécanisme D'action

Grifolic acid exerts its effects primarily through its interaction with FFAR4. It activates extracellular signal-regulated kinase responses and increases intracellular calcium concentrations in FFAR4-expressing cells . Additionally, this compound induces cell death by reducing mitochondrial membrane potential and inhibiting ATP production, likely through a mechanism independent of FFAR4 .

Comparaison Avec Des Composés Similaires

- Grifolin

- 4-O-Methyl-Grifolic Acid

- Isovanillic Acid

- Eriodictyol

- Quercetin

- Puerin A

Grifolic acid stands out due to its potent biological activities and its role as an agonist of FFAR4, making it a unique and valuable compound for scientific research and potential therapeutic applications.

Activité Biologique

Grifolic acid, a secondary metabolite derived from various fungi and plants, has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and phytochemistry. This article provides a comprehensive overview of the biological activity of this compound, focusing on its anticancer, antimicrobial, and phytotoxic properties, supported by relevant research findings and case studies.

Anticancer Activity

This compound has demonstrated significant anticancer properties through various mechanisms. Recent studies indicate that it can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific cellular pathways.

- Cell Cycle Arrest : this compound has been shown to induce cell cycle arrest in several cancer cell lines, including HeLa (cervical cancer) and SW480 (colon cancer), with IC50 values indicating effective cytotoxicity:

- Inhibition of Signaling Pathways : It affects key signaling pathways involved in cancer progression, such as the MAPK pathway, leading to the inhibition of cell proliferation and migration. This compound has been reported to suppress the expression of cyclin-dependent kinases (CDKs) and enhance autophagy, contributing to its anticancer effects .

- Anti-Metastatic Properties : In vivo studies have shown that this compound significantly reduces metastasis in animal models treated with metastatic cancer cells, highlighting its potential as an anti-metastatic agent .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against various pathogens, including bacteria and fungi.

Efficacy Against Pathogens

- Bacterial Inhibition : this compound has shown effectiveness against multiple human pathogenic bacterial strains, suggesting its potential as an alternative antibiotic .

- Fungal Activity : The compound also demonstrates antifungal activity, making it a candidate for treating fungal infections .

- Mechanism of Action : The antimicrobial effects are believed to stem from the disruption of microbial cell membranes and interference with cellular processes critical for pathogen survival .

Phytotoxic Activity

This compound has been identified as a phytotoxic agent, affecting plant growth through apoptosis-like mechanisms.

Research Findings

- Studies indicate that this compound induces cell death in plant cultures by promoting apoptosis-related morphological changes such as chromatin condensation and DNA degradation .

- The phytotoxic effects are attributed to its ability to disrupt normal cellular functions in target plants, which may serve as a defense mechanism against herbivores or pathogens .

Case Studies

Propriétés

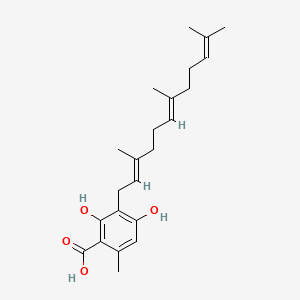

IUPAC Name |

2,4-dihydroxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O4/c1-15(2)8-6-9-16(3)10-7-11-17(4)12-13-19-20(24)14-18(5)21(22(19)25)23(26)27/h8,10,12,14,24-25H,6-7,9,11,13H2,1-5H3,(H,26,27)/b16-10+,17-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPIZDZGIXDKCRC-JTCWOHKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C(=O)O)O)CC=C(C)CCC=C(C)CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1C(=O)O)O)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.